

An In-depth Technical Guide to Methyl 3-(3-bromophenyl)propanoate

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Compound of Interest

Compound Name: Methyl 3-(3-bromophenyl)propanoate

Cat. No.: B121748

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This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Methyl 3-(3-bromophenyl)propanoate**, tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Formula

Methyl 3-(3-bromophenyl)propanoate is an aromatic ester. The structure consists of a benzene ring substituted with a bromine atom at the meta-position (position 3) and a methyl propanoate group.

Molecular Formula: $C_{10}H_{11}BrO_2$ [\[1\]](#)[\[2\]](#)

Structure:

Caption: Chemical structure of **Methyl 3-(3-bromophenyl)propanoate**.

Canonical SMILES: COC(=O)CCC1=CC(=CC=C1)Br[\[2\]](#)[\[3\]](#)

InChI: InChI=1S/C10H11BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3[\[3\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 3-(3-bromophenyl)propanoate** is presented in the table below.

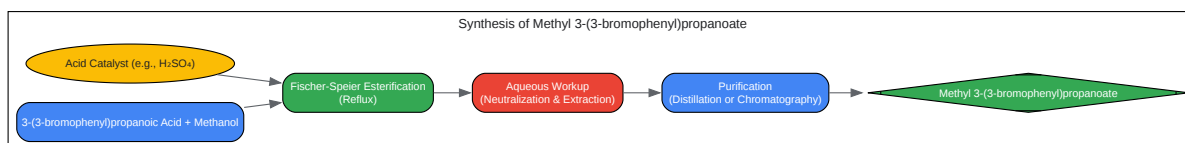
Property	Value	Reference
CAS Number	151583-29-8	[1][2][4]
Molecular Weight	243.10 g/mol	[2]
Appearance	Liquid	
Boiling Point	287.3 ± 15.0 °C at 760 mmHg	[4]
Density	1.382 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.540	
LogP	2.5547	[2]
Topological Polar Surface Area (TPSA)	26.3 Å ²	[2][3]

Synthesis

Methyl 3-(3-bromophenyl)propanoate is typically synthesized via the Fischer-Speier esterification of its corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid, with methanol in the presence of an acid catalyst.

Synthesis Workflow

The logical workflow for the synthesis is outlined below.



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Caption: Synthesis workflow for **Methyl 3-(3-bromophenyl)propanoate**.

Experimental Protocol: Fischer-Speier Esterification

The following is a generalized experimental protocol for the synthesis of **Methyl 3-(3-bromophenyl)propanoate**, adapted from established procedures for similar esters.^[5]

Materials:

- 3-(3-bromophenyl)propanoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-bromophenyl)propanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Quenching and Neutralization:** After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction process (e.g., 3 times) to maximize recovery.
- **Washing:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **Methyl 3-(3-bromophenyl)propanoate**.

Spectroscopic Data (Predicted)

While specific, published spectra for **Methyl 3-(3-bromophenyl)propanoate** are not readily available, the expected NMR data can be predicted based on the analysis of its isomers and related compounds.^[6]

¹H NMR (400 MHz, CDCl₃):

- **Aromatic Protons (4H):** Multiplets in the range of δ 7.1-7.5 ppm. The splitting pattern will be complex due to meta-coupling.
- **Methyl Ester Protons (3H):** A singlet around δ 3.7 ppm.
- **Methylene Protons (α to ester, 2H):** A triplet around δ 2.6 ppm.
- **Methylene Protons (β to ester, 2H):** A triplet around δ 2.9 ppm.

¹³C NMR (100 MHz, CDCl₃):

- **Carbonyl Carbon:** δ ~173 ppm.
- **Aromatic Carbons:** Signals in the range of δ 122-142 ppm. The carbon attached to the bromine will be at the lower end of this range.

- Methyl Ester Carbon: δ ~51 ppm.
- Methylene Carbons: δ ~30-35 ppm.

Applications in Research and Development

Methyl 3-(3-bromophenyl)propanoate serves as a valuable building block in organic synthesis. The presence of the bromine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups at the 3-position of the phenyl ring. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, making it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and other fine chemicals. While derivatives of bromophenols have been investigated for antioxidant and anticancer activities, specific biological data for **Methyl 3-(3-bromophenyl)propanoate** is not widely reported.

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